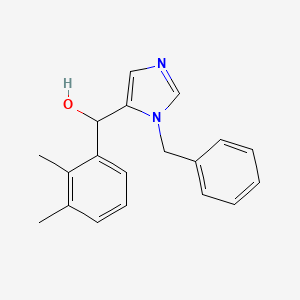

(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol

CAS No.: 83902-12-9

Cat. No.: VC17959576

Molecular Formula: C19H20N2O

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83902-12-9 |

|---|---|

| Molecular Formula | C19H20N2O |

| Molecular Weight | 292.4 g/mol |

| IUPAC Name | (3-benzylimidazol-4-yl)-(2,3-dimethylphenyl)methanol |

| Standard InChI | InChI=1S/C19H20N2O/c1-14-7-6-10-17(15(14)2)19(22)18-11-20-13-21(18)12-16-8-4-3-5-9-16/h3-11,13,19,22H,12H2,1-2H3 |

| Standard InChI Key | WUDJJRHZMVVSBH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C(C2=CN=CN2CC3=CC=CC=C3)O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol features a benzyl-substituted imidazole ring linked to a 2,3-dimethylphenyl group via a hydroxymethyl bridge. The IUPAC name, (3-benzylimidazol-4-yl)-(2,3-dimethylphenyl)methanol, reflects its substitution pattern . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 83902-12-9 |

| Molecular Formula | C₁₉H₂₀N₂O |

| Molecular Weight | 292.4 g/mol |

| InChI Key | WUDJJRHZMVVSBH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C(C2=CN=CN2CC3=CC=CC=C3)O)C |

The three-dimensional conformation, accessible via PubChem’s interactive models, reveals planar aromatic systems with a sterically hindered hydroxymethyl group .

Synthesis and Purification Strategies

Grignard Reaction Pathway

A key synthesis route involves a Grignard reaction between 4-iodo-1-trityl-1H-imidazole and 2,3-dimethylbenzaldehyde. In a representative procedure :

-

Reagent Preparation: Isopropylmagnesium bromide in tetrahydrofuran.

-

Coupling: Addition of 2,3-dimethylbenzaldehyde at 10–15°C, yielding the trityl-protected intermediate.

-

Deprotection: Acidic cleavage of the trityl group, followed by recrystallization.

This method achieves an 84% yield, with purity confirmed via NMR and mass spectrometry .

Purification Techniques

Chromatographic methods, including silica gel column chromatography and preparative HPLC, are employed to isolate the compound from reaction mixtures. Crystallization from dichloromethane-hexane mixtures enhances purity to pharmacopeial standards .

Analytical Characterization Methods

Chromatographic Profiling

Reversed-phase HPLC using C18 columns and UV detection at 254 nm is standard for quantifying Detomidine Impurity B. Mobile phases often combine acetonitrile and ammonium acetate buffers (pH 4.5), achieving baseline separation from detomidine and other impurities .

Spectroscopic Identification

-

Mass Spectrometry: ESI-MS shows a [M+H]⁺ peak at m/z 293.2, consistent with the molecular weight .

-

NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays signals for the benzyl protons (δ 7.25–7.35), imidazole protons (δ 6.95–7.10), and hydroxyl proton (δ 2.50) .

Regulatory and Quality Control Frameworks

Pharmacopeial Standards

Applications in Pharmaceutical Research

Synthetic Intermediate

The compound serves as a precursor in synthesizing detomidine analogs, enabling structure-activity relationship (SAR) studies to develop safer sedatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume